1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a complex organic compound that features a morpholine ring and a boronate ester group
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a phenylboronic acid derivative and a suitable diol, such as pinacol.
Coupling Reaction: The morpholine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained by combining the boronate ester and the morpholine derivative under appropriate conditions, often involving a base and a solvent like tetrahydrofuran.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar compounds include other boronate esters and morpholine derivatives. For example:
Phenylboronic Acid: A simpler boronate ester used in similar coupling reactions.
Morpholine: A basic morpholine ring without additional functional groups.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-14(12-15)13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJCACYTHLPVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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